2-Nitro-1-propanol
Overview
Description
Synthesis Analysis
2-Nitro-1-propanol can be synthesized through various chemical reactions. For instance, the dehydration of 2-nitro-1-propanol with phthalic anhydride or acetic anhydride–AcONa has been documented as a method to produce 2-nitro-1-propene, showcasing the adaptability of this compound in synthetic chemistry (Ono & Roy, 2013).
Molecular Structure Analysis
The molecular structure of 1-nitro-2-propanol has been explored through ab initio calculations, revealing the presence of intramolecular hydrogen bonds in its monomer form, which significantly influences its structural stability. These calculations also suggest the feasibility of dimer formation via double intermolecular hydrogen bonds, further illustrating the compound's complex molecular interactions (Carper, Zandler, & Mains, 1993).
Chemical Reactions and Properties
2-Nitro-1-propanol participates in various chemical reactions, showcasing its versatility. For example, it is used in the synthesis of quinolines via reductive heteroannulation of nitroarenes with 3-amino-1-propanols, highlighting its role in facilitating complex heterocyclic structures (Cho et al., 2002).
Physical Properties Analysis
The physical properties of 2-Nitro-1-propanol, such as boiling point, refractive index, and solubility in various solvents, have been documented, providing essential data for its handling and application in laboratory settings. Specifically, 2-nitro-1-propene, a derivative of 2-nitro-1-propanol, exhibits specific physical characteristics such as boiling points at varying pressures, highlighting the compound's volatile nature (Ono & Roy, 2013).
Chemical Properties Analysis
The chemical properties of 2-Nitro-1-propanol are influenced by its functional groups, which enable a range of reactions, including oxidation and reduction processes. Its ability to engage in transfer hydrogenation reactions, as demonstrated in the conversion of nitroarenes to anilines, underlines its chemical reactivity and potential as a hydrogen source in catalytic processes (Das et al., 2018).
Scientific Research Applications
Application 1: Inhibition of Methane Production
- Summary of Application : 2-Nitro-1-propanol has been found to inhibit methane production during in vitro ruminal fermentation . This suggests that it could be used to reduce methane emissions from ruminant animals, which are a significant source of greenhouse gases.
- Results or Outcomes : The use of 2-Nitro-1-propanol in this way has been shown to reduce methane production, although the exact amount of reduction and the impact on the animals’ health and productivity would require further investigation .
Application 2: Synthesis of 2,2,2-Trinitroethyl Ethers
- Summary of Application : 2-Nitro-1-propanol has been used in the improved synthesis of 2,2,2-trinitroethyl ethers .
- Results or Outcomes : The use of 2-Nitro-1-propanol in this way can lead to the successful synthesis of 2,2,2-trinitroethyl ethers .
Application 3: Antimicrobial Supplement
- Summary of Application : 2-Nitro-1-propanol has been found to be a useful antimicrobial supplement that reduces the carriage of certain food-borne pathogens in animals .
- Results or Outcomes : The use of 2-Nitro-1-propanol in this way has been shown to reduce the carriage of certain food-borne pathogens in animals .
Application 4: Organic Synthesis Intermediate
- Summary of Application : 2-Nitro-1-propanol is an important organic synthesis intermediate, widely used in chemical synthesis and pharmaceutical industry .
- Results or Outcomes : The use of 2-Nitro-1-propanol in this way can lead to the successful synthesis of various chemical compounds .
Application 5: Inhibition of Methanogenesis
- Summary of Application : 2-Nitro-1-propanol has been found to inhibit methane production during in vitro ruminal fermentation . This suggests that it could be used to reduce methane emissions from ruminant animals, which are a significant source of greenhouse gases.
- Results or Outcomes : The use of 2-Nitro-1-propanol in this way has been shown to reduce methane production, although the exact amount of reduction and the impact on the animals’ health and productivity would require further investigation .
Application 6: Synthesis of Chemical Compounds
Safety And Hazards
properties
IUPAC Name |
2-nitropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNWBUOSTLGPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863052 | |
Record name | 2-Nitropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 2-Nitro-1-propanol | |
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URL | https://haz-map.com/Agents/10933 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Nitro-1-propanol | |
CAS RN |
2902-96-7 | |
Record name | 2-Nitro-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2902-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitropropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002902967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16159 | |
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Record name | 2-Nitropropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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